
ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
Descripción general
Descripción
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate is a quinazolinone derivative characterized by a methyl substituent at position 3 of the quinazolinone core and an ethyl ester group attached via an acetoxy linker. Quinazolinones are heterocyclic compounds with broad applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate typically involves the condensation of an appropriate anthranilic acid derivative with an aldehyde or ketone, followed by cyclization and esterification. Common reagents used in the synthesis include:
- Anthranilic acid or its derivatives
- Aldehydes or ketones
- Acid catalysts (e.g., hydrochloric acid, sulfuric acid)
- Esterification agents (e.g., ethanol, ethyl chloroformate)
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reagents and conditions as in laboratory synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives with higher oxidation states.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional functional groups, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate would depend on its specific interactions with molecular targets. Typically, compounds in the quinazolinone family exert their effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Quinazolinone derivatives vary in substituents, functional groups, and biological activities. Below is a systematic comparison:
Substituent Variations on the Quinazolinone Core
Key Observations :
- Methyl vs. Phenyl Substituents : Methyl groups (e.g., target compound) may enhance metabolic stability compared to bulkier phenyl groups, which could improve bioavailability.
- Ester vs. Sulfanyl Groups : Sulfanyl derivatives (e.g., ) exhibit distinct intermolecular interactions (e.g., S···H hydrogen bonds), influencing crystal packing and solubility.
Key Observations :
- Nucleophilic substitution with chloroacetate is a common route for ester-functionalized quinazolinones.
- Schiff base formation () introduces aromatic aldehydes, enabling diversification for biological screening.
Crystallographic and Physicochemical Properties
Key Observations :
- Planar quinazoline cores (e.g., ) facilitate π-π stacking, critical for solid-state stability.
Actividad Biológica
Ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, a compound belonging to the quinazolinone family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 248.28 g/mol. The compound features a bicyclic structure that includes a benzene ring fused to a pyrimidine ring, characteristic of quinazolinones. The presence of an ester group may influence its solubility and reactivity within biological systems .
Synthesis
The synthesis of this compound typically involves the condensation of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization and esterification. Common reagents include:
- Anthranilic acid or derivatives
- Aldehydes or ketones
- Acid catalysts (e.g., hydrochloric acid)
- Esterification agents (e.g., ethanol)
This synthetic route allows for the generation of various derivatives with potentially enhanced biological activities .
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. This compound has been studied for its potential in combating bacterial infections. For instance, derivatives have shown activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria .
Antitumor Activity
Several studies have highlighted the antitumor potential of quinazolinone compounds. This compound and its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Notably, certain structural modifications have been linked to enhanced cytotoxic effects against specific cancer cell lines .
Anticonvulsant Activity
Quinazolinones are also recognized for their anticonvulsant properties. This compound has been investigated for its efficacy in reducing seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are required to elucidate the precise pathways involved .
Study 1: Antimicrobial Efficacy
A study conducted by Al-Khuzaie et al. demonstrated that derivatives of quinazolinones, including this compound, exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .
Study 2: Antitumor Effects
In a research study published in 2016 by Al-Suwaidan et al., various quinazolinone derivatives were tested for their cytotoxic effects on human breast cancer cells. This compound was among the compounds that showed promising results in inhibiting cell viability at low micromolar concentrations .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl (3-methyl-2-oxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves condensation of substituted anthranilic acid derivatives with active methylene compounds (e.g., ethyl chloroacetate) under basic conditions. For example, potassium carbonate in DMF facilitates nucleophilic substitution, followed by cyclization to form the quinazolinone core . Characterization relies on NMR (¹H/¹³C) for structural elucidation and single-crystal X-ray diffraction (as in related ethyl quinazolinone acetates) to confirm hydrogen bonding networks (N–H···O and C–H···O interactions) and crystal packing .
Example Synthesis Conditions |
---|
Reactant: 2-Mercapto-3-(p-tolyl)-quinazolin-4(3H)-one |
Reagent: Ethyl chloroacetate |
Base: K₂CO₃ |
Solvent: DMF |
Temperature: Reflux (~100°C) |
Yield: ~75% (after recrystallization) |
Q. How do hydrogen-bonding interactions influence the crystallization of this compound?
- Methodological Answer : X-ray crystallography reveals that intermolecular N–H···O and C–H···O hydrogen bonds stabilize the crystal lattice. For instance, in ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, N–H···O bonds form chains along the a-axis, while C–H···O interactions create layers, affecting solubility and polymorphic behavior .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms identify energetically favorable pathways. ICReDD’s approach integrates computational screening with experimental validation, reducing trial-and-error steps. For example, reaction barriers for cyclization steps can be modeled to select optimal catalysts or solvents .
Computational Workflow |
---|
Step 1: DFT-based transition state analysis |
Step 2: Free energy landscape mapping |
Step 3: Experimental validation under predicted conditions |
Outcome: 20–30% reduction in optimization time |
Q. What statistical experimental design (DoE) strategies are effective in optimizing yield and purity?
- Methodological Answer : Fractional factorial designs or response surface methodology (RSM) minimize experimental runs while maximizing data quality. For quinazolinone derivatives, factors like temperature, solvent polarity, and stoichiometry are varied systematically. A Central Composite Design (CCD) could model nonlinear relationships, identifying critical parameters (e.g., excess ethyl chloroacetate improves yield by 15% in thioacetate analogs) .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer : Contradictions arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity). Multi-technique validation is essential:
- XRD : Resolves static solid-state structure.
- VT-NMR : Detects temperature-dependent tautomeric shifts.
- DFT Calculations : Simulate solvent effects on conformational equilibria .
Q. What role do substituents (e.g., 3-methyl group) play in modulating biological activity or reactivity?
- Methodological Answer : The 3-methyl group enhances steric hindrance, slowing hydrolysis of the ester moiety. Comparative studies with analogs (e.g., 3-phenyl vs. 3-methyl) show that electron-donating groups stabilize the quinazolinone ring, affecting reactivity in nucleophilic substitutions .
Q. How can reactor design principles improve scalability of its synthesis?
- Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization). Membrane separation technologies (CRDC subclass RDF2050104) can isolate intermediates, reducing purification steps. Pilot-scale trials should prioritize solvent selection (e.g., switching from DMF to acetonitrile) to improve safety and yield .
Q. Data Contradiction Analysis
Q. Why do different synthetic routes yield varying diastereomer ratios?
- Methodological Answer : Stereochemical outcomes depend on reaction kinetics vs. thermodynamics. For example, kinetic control in DMF may favor the cis-isomer, while prolonged heating shifts equilibrium to the trans-form. Chiral HPLC and NOESY NMR differentiate diastereomers, while Eyring plots quantify activation barriers .
Q. How do solvent polarities affect the compound’s stability during storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) in aprotic solvents (e.g., DMSO) show slower degradation than protic solvents (e.g., ethanol), due to reduced hydrolysis. LC-MS monitors degradation products (e.g., free carboxylic acid), guiding formulation strategies .
Q. Methodological Tools Table
Technique | Application | Reference |
---|---|---|
Single-crystal XRD | Hydrogen bonding and polymorphism analysis | |
DoE (RSM) | Reaction optimization | |
DFT Calculations | Transition state modeling | |
Continuous-flow reactors | Scalable synthesis |
Propiedades
IUPAC Name |
ethyl 2-(3-methyl-2-oxo-4H-quinazolin-1-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-12(16)9-15-11-7-5-4-6-10(11)8-14(2)13(15)17/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAYOLJJWNCYEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2CN(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.